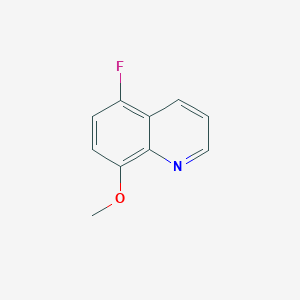

5-Fluoro-8-methoxyquinoline

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline, or 1-azanaphthalene, is a weak tertiary base that can form salts with acids. globalresearchonline.net Its chemical reactivity is similar to that of both benzene (B151609) and pyridine (B92270), undergoing electrophilic and nucleophilic substitution reactions. rsc.org The introduction of substituents onto the quinoline ring system profoundly influences its physicochemical and biological properties.

In the case of 5-Fluoro-8-methoxyquinoline, the substituents are strategically placed on the benzenoid portion of the quinoline nucleus.

Fluorine at Position 5: The fluorine atom is the most electronegative element and its introduction into organic molecules often leads to significant changes in their properties. The presence of a fluorine atom at the C-5 position can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which may facilitate passage across cellular membranes. rsc.orgresearchgate.net This strategic fluorination is a common approach in medicinal chemistry to modulate the bioactivity of a lead compound. nih.gov

The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the same ring creates a unique electronic environment that can be exploited in the design of new functional molecules. Research into related compounds, such as 5-fluoro-8-hydroxyquinoline, has highlighted the importance of substitution at these positions for creating compounds with potential applications in areas like neurodegenerative disease research. ainse.edu.aunih.gov

Historical Perspectives on Quinoline-Based Bioactive Compounds

The history of quinoline in medicinal chemistry is long and distinguished, beginning with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. orientjchem.org For over a century, quinine was the primary treatment for malaria. nih.gov This natural product served as the blueprint for the development of a multitude of synthetic quinoline-based drugs.

The 20th century saw a surge in the synthesis and application of quinoline derivatives. Modifications to the basic quinoline structure led to the creation of highly effective antimalarial drugs such as chloroquine (B1663885) and mefloquine. nih.gov Beyond malaria, the quinoline scaffold proved to be remarkably versatile, forming the core of drugs for a wide range of conditions. For instance, fluoroquinolones like ciprofloxacin (B1669076) are potent antibacterial agents, while camptothecin (B557342) and its analogs are important anticancer drugs that function by inhibiting topoisomerase. nih.govglobalresearchonline.net The discovery of these and other compounds solidified quinoline's status as a key pharmacophore in drug discovery.

The following table provides a brief overview of some historically significant quinoline-based compounds and their primary area of impact.

| Compound Name | Year of Note | Primary Application/Significance |

| Quinine | 1820 | Isolated from Cinchona bark; foundational antimalarial drug. orientjchem.org |

| Chloroquine | 1930s | A synthetic quinoline with high efficacy against malaria. nih.gov |

| Ciprofloxacin | 1980s | A broad-spectrum fluoroquinolone antibiotic. nih.gov |

| Camptothecin | 1960s | A potent anticancer agent and topoisomerase inhibitor. globalresearchonline.netorientjchem.org |

This historical success continues to inspire chemists to explore new functionalized quinoline derivatives, such as this compound, in the search for novel bioactive agents. rsc.org

Significance of Halogenation and Alkoxy Substitutions in Heterocyclic Systems

The deliberate introduction of halogen atoms and alkoxy groups into heterocyclic scaffolds is a fundamental strategy in modern medicinal chemistry and materials science. These substitutions allow for the fine-tuning of a molecule's properties to enhance its function.

Halogenation , the process of replacing a hydrogen atom with a halogen (F, Cl, Br, I), has profound effects on a molecule's profile. smolecule.com

Fluorine: As mentioned, fluorine is often used to block metabolic oxidation sites, increase binding affinity (through potential hydrogen bonding or dipolar interactions), and alter lipophilicity. Its small size means it often acts as a "super-hydrogen," causing minimal steric perturbation while inducing significant electronic changes. researchgate.net

Other Halogens (Cl, Br, I): Chlorine, bromine, and iodine can also modulate activity and are often used as synthetic handles for further chemical modifications, such as cross-coupling reactions.

Alkoxy substitutions (R-O-), particularly the methoxy group (-OCH₃), are also widely employed to modify molecular properties.

Electronic Effects: Alkoxy groups are electron-donating through resonance, which can influence the reactivity of the aromatic system. ontosight.ai

Solubility and Lipophilicity: They can impact a compound's solubility and its ability to cross biological membranes. ontosight.ai

Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets like enzymes and receptors. ontosight.ai Studies on methoxy-substituted quinolines have shown that the position of the group is critical, with substitutions at C-6 and C-8 being particularly effective in enhancing inhibitory activity against certain enzymes. researchgate.net

The following table summarizes the general influence of these substitutions on key molecular properties in the context of drug design.

| Substitution Type | Key Effects on Molecular Properties |

| Halogenation (esp. Fluorination) | Increased metabolic stability, enhanced binding affinity, modulated lipophilicity, can serve as a synthetic handle. rsc.orgresearchgate.net |

| Alkoxy Substitution (e.g., Methoxy) | Electron-donating effects, potential for hydrogen bonding, modification of solubility and lipophilicity, can influence binding to biological targets. ontosight.airesearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOHPRHYFXAKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439-88-3 | |

| Record name | 5-Fluoro-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 8 Methoxyquinoline

Established Synthetic Routes to 5-Fluoro-8-methoxyquinoline

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the heterocyclic ring from appropriately substituted precursors or the modification of a pre-existing quinoline (B57606) core.

Approaches via 5-Fluoro-8-hydroxyquinoline Precursors

A common and logical route to this compound involves the O-methylation of its corresponding hydroxylated precursor, 5-fluoro-8-hydroxyquinoline. This two-step approach first requires the synthesis of the hydroxyquinoline intermediate, which can then be converted to the final product.

The synthesis of 5-fluoro-8-hydroxyquinoline itself can be accomplished through various established methods. One prominent method is the Skraup reaction, a classic quinoline synthesis, which involves the reaction of an aminophenol with glycerol (B35011) and an oxidizing agent in an acidic medium. For instance, the cyclization of 2-amino-4-fluorophenol (B1270792) can yield 5-fluoro-8-hydroxyquinoline, although the yield can be modest. Another approach involves the Schiemann reaction on 5-amino-8-hydroxyquinoline. mdpi.com

Once 5-fluoro-8-hydroxyquinoline is obtained, the final step is the methylation of the hydroxyl group at the C-8 position. This is a standard etherification reaction. While general procedures for the O-methylation of 5,7-dihalo-8-hydroxyquinolines have been described using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base google.com, a specific synthesis for 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline (B1678124) has been reported, providing a direct analogy for this transformation. researchgate.net The reaction typically proceeds by deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydroxide, to form a phenoxide intermediate, which then acts as a nucleophile to attack the methylating agent.

Table 1: Synthesis of this compound via Hydroxyquinoline Precursor

| Step | Starting Material | Key Reagents | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-4-fluorophenol | Glycerol, Sulfuric acid, Oxidizing agent | 5-Fluoro-8-hydroxyquinoline | A classic Skraup cyclization reaction. |

| 2 | 5-Fluoro-8-hydroxyquinoline | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | This compound | Standard Williamson ether synthesis. google.comresearchgate.net |

Strategies Involving Direct Fluorination of Quinoline Analogues

The direct introduction of a fluorine atom onto an existing quinoline ring system represents an atom-economical approach. However, electrophilic aromatic substitution on the quinoline nucleus can be challenging due to the deactivating effect of the protonated nitrogen atom under acidic conditions and can lead to mixtures of regioisomers. researchgate.net

Direct fluorination of 8-methoxyquinoline would be the most straightforward route in this category. While the bromination of 8-methoxyquinoline has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product, indicating the C-5 position is activated for electrophilic attack acgpubs.org, reports on the direct fluorination at this position are scarce. This suggests that the reaction may be low-yielding or non-selective with common fluorinating agents.

In contrast, the direct fluorination of the related compound 8-hydroxyquinoline with reagents like xenon difluoride is known to produce 5-fluoro-8-hydroxyquinoline. researchgate.net This product could then be methylated as described in section 2.1.1. The directing effect of the hydroxyl group is crucial for the regioselectivity of this fluorination.

Multi-step Syntheses from Aromatic Precursors

Building the quinoline ring from a pre-functionalized aromatic precursor is a highly effective and common strategy that allows for precise control over the substitution pattern. Classic named reactions such as the Skraup, Combes, or Friedländer syntheses are often employed. rsc.orgwikipedia.orgjptcp.com

A specific synthesis of this compound has been documented starting from 2-fluoro-5-methoxyaniline (B1314495). google.combiosynth.com In a reaction analogous to the Skraup synthesis, 2-fluoro-5-methoxyaniline is heated with acrolein diethyl ether in the presence of a strong acid (e.g., hydrochloric acid). The acrolein, formed in situ, acts as the three-carbon unit required to construct the pyridine (B92270) portion of the quinoline ring system through a cyclization reaction. google.com

Table 2: Multi-step Synthesis of this compound

| Reaction Name | Aromatic Precursor | Key Reagents | Product |

|---|---|---|---|

| Skraup-type Synthesis | 2-Fluoro-5-methoxyaniline | Acrolein diethyl ether, HCl | This compound google.com |

| Combes Synthesis (Projected) | 2-Fluoro-5-methoxyaniline | β-diketone, Acid catalyst (e.g., H₂SO₄) | 2,4-disubstituted-5-Fluoro-8-methoxyquinoline wikipedia.org |

| Friedländer Synthesis (Projected) | 2-Amino-5-fluoro-benzaldehyde/ketone | Compound with α-methylene group (ketone/aldehyde) | Substituted-5-Fluoro-8-methoxyquinoline jptcp.com |

This approach, where the substitution pattern is set on the starting aniline, is often preferred for its regiochemical control compared to the direct functionalization of the quinoline core.

Functionalization and Derivatization Strategies of Quinoline Scaffolds

The this compound core can be further modified to introduce additional chemical functionalities, enabling the exploration of structure-activity relationships for various applications. These transformations can be directed to specific positions on the quinoline ring.

Regioselective Functionalization at the Quinoline Ring

The existing fluoro and methoxy (B1213986) groups on the benzene (B151609) ring portion of this compound exert directing effects on subsequent electrophilic substitution reactions. The C-8 methoxy group is a strong activating, ortho-, para-directing group, while the C-5 fluorine is a deactivating, ortho-, para-directing group.

A clear example of regioselective functionalization is the nitration of this compound. A patented procedure describes the reaction of this compound with nitric acid in acetic anhydride, followed by the addition of sulfuric acid, to yield 5-fluoro-7-nitro-8-methoxyquinoline. google.com In this case, nitration occurs at the C-7 position, which is ortho to the activating methoxy group and meta to the deactivating fluoro group. The C-6 position is also activated, but C-7 is often favored.

Further functionalization can also be achieved through C-H activation strategies, which have become powerful tools for modifying heterocyclic scaffolds. nih.gov For quinolines, the nitrogen atom of the ring or an N-oxide derivative can act as an embedded directing group, typically favoring functionalization at the C-2 or C-8 positions. nih.govacs.org While specific C-H activation studies on the this compound substrate are not widely reported, the principles can be extrapolated. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C-8 position. acs.org

Introduction of Diverse Chemical Moieties onto the Quinoline Core

A wide array of chemical groups can be introduced onto the quinoline scaffold to create a library of derivatives. These modifications can occur on either the benzene or pyridine ring of the heterocycle.

One common derivatization is the Mannich reaction, which introduces an aminomethyl group. For the closely related precursor, 5-fluoro-8-hydroxyquinoline, reaction with formaldehyde (B43269) and diethylamine (B46881) introduces a diethylaminomethyl group at the C-7 position. mdpi.com This highlights the reactivity of the C-7 position for electrophilic attack.

Carboxylic acid moieties can also be introduced. For example, 5-fluoro-8-hydroxyquinoline-2-carboxylic acid has been synthesized, demonstrating that functionalization at the C-2 position of the pyridine ring is feasible. scispace.com From the carboxylic acid, further derivatives like amides and esters can be prepared. mdpi.comnih.gov

Other functionalizations include the introduction of additional halogen atoms, such as bromine. Bromination of 8-methoxyquinoline occurs selectively at the C-5 position acgpubs.org, while bromination of 8-hydroxyquinoline can yield 5,7-dibromo derivatives , showcasing that multiple positions on the ring can be halogenated to create poly-substituted quinolines. These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, alkyl, or other complex groups.

Table 3: Examples of Functional Groups Introduced onto Quinoline Scaffolds

| Position of Functionalization | Functional Group | Reaction Type | Relevant Precursor/Analogue | Reference |

|---|---|---|---|---|

| C-7 | Nitro (-NO₂) | Electrophilic Nitration | This compound | google.com |

| C-7 | Aminomethyl (-CH₂NR₂) | Mannich Reaction | 5-Fluoro-8-hydroxyquinoline | mdpi.com |

| C-5, C-7 | Bromo (-Br) | Electrophilic Bromination | 8-Hydroxyquinoline | |

| C-2 | Carboxylic Acid (-COOH) | Multi-step Synthesis | 5-Fluoro-8-hydroxyquinoline | scispace.com |

Advanced Synthetic Techniques and Methodological Innovations

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the context of quinoline synthesis, microwave irradiation has been successfully employed in the Friedländer reaction, a classic method for constructing the quinoline ring system. researchgate.net This technique has been shown to be particularly advantageous for the synthesis of various quinoline derivatives, offering good yields in significantly reduced reaction times, from hours to minutes. nih.govresearchgate.net

For instance, the use of microwave irradiation at 400W under neat conditions with a catalytic amount of hydrochloric acid has afforded substituted quinolines in as little as 1.5 minutes with a 64% yield. researchgate.net Another approach involves using acetic acid as both a solvent and a catalyst with microwave irradiation at 160 °C, achieving quinoline synthesis in 5 minutes in excellent yields. researchgate.net The power of the microwave is a critical parameter, with a range of 150-600W being effective, and 300-450W often providing optimal results. google.com

The benefits of MAOS extend to various multicomponent reactions for synthesizing heterocyclic compounds, including those with a quinoline core. nih.gov This method is noted for being environmentally friendly, convenient, and offering an easy work-up. researchgate.net

| Reaction | Conditions | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Microwave (400W), neat, cat. HCl | 1.5 min | 64% | researchgate.net |

| Friedländer Synthesis | Microwave (160°C), Acetic Acid | 5 min | Excellent | researchgate.net |

| General Quinoline Synthesis | Microwave (150-600W) | 5-50 min | Up to 90% | google.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the functionalization of heterocyclic compounds like quinolines. researchgate.netnih.gov These reactions have revolutionized the synthesis of substituted quinolines from halogenated precursors. researchgate.net Various types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, and Hiyama reactions, have been successfully applied to quinoline systems. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling, for example, has been used to synthesize new derivatives of 6,7-dibromoquinoline-5,8-dione (B3062177) and 6,7-dichloroquinoline-5,8-dione (B1222834) in high yields. researchgate.net The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. researchgate.netrsc.org For instance, the use of specific phosphine (B1218219) ligands such as SPhos, RuPhos, and XPhos can be crucial for achieving high yields and controlling the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org

The Hiyama cross-coupling reaction, which utilizes organosilicon reagents, has also proven effective for the synthesis of biaryl and heterobiaryl compounds, including those involving quinoline structures. nih.gov This method is valued because organosilicon reagents are generally stable, less toxic, and easy to handle. nih.gov

| Cross-Coupling Reaction | Reactants | Catalyst/Ligand | Key Feature | Reference |

| Suzuki-Miyaura | 6,7-dihaloquinoline-5,8-diones, Aryl boronic acids | Palladium/Sphos | High yields of coupled products | researchgate.net |

| Heck | 7-chloro-6-(4-nitrophenyl)quinoline-5,8-dione | Pd(0)/PPh3 | Synthesis of specific phenyl-substituted quinolines | researchgate.net |

| Hiyama | Aryltrifluorosilanes, (Hetero)aryl chlorides | Palladium-based | Formation of biaryl and heterobiaryl compounds | nih.gov |

Mannich Reaction in Quinoline Chemistry

The Mannich reaction is a three-component condensation reaction that provides a straightforward method for the aminoalkylation of acidic C-H compounds. nih.govias.ac.in In quinoline chemistry, the Mannich reaction is particularly useful for introducing aminoalkyl side chains, which can significantly influence the biological properties and solubility of the resulting molecules. ias.ac.indntb.gov.ua

8-Hydroxyquinoline and its derivatives are common substrates for the Mannich reaction. dntb.gov.uanih.gov The reaction typically involves the condensation of the 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. dntb.gov.ua The active position for this aminoalkylation on the 8-hydroxyquinoline ring is typically C-7. nih.gov

The introduction of substituents on the quinoline ring can have a pronounced effect on the reactivity and the properties of the resulting Mannich bases. For example, electron-withdrawing groups at the 5-position of 8-hydroxyquinoline have been shown to enhance anticancer activity. nih.gov The Mannich bases derived from quinolines have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov

| Substrate | Reagents | Product Type | Application | Reference |

| 8-Hydroxyquinoline | Formaldehyde, Amine | 7-Aminoalkyl-8-hydroxyquinoline | Anticancer, Antifungal | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Formaldehyde, Amine | Mannich bases | Reactivators of latent HIV-1 | nih.gov |

Structure Activity Relationships Sar and Rational Derivative Design for 5 Fluoro 8 Methoxyquinoline Analogues

Impact of Fluorine Substitution on Receptor Binding and Biological Potency

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and receptor binding affinity. nih.govmdpi.com In the context of quinoline (B57606) derivatives, the position of fluorine substitution can significantly influence their biological activity.

The C-F bond's high polarization and stability can inhibit potential hydroxylation sites, thereby enhancing metabolic stability. nih.gov For instance, in a series of 5-HT1a receptor ligands, fluorine substitution at the 5-position of the quinoline ring maintained potent antagonist activity. nih.gov However, moving the fluorine to the 6- or 7-positions led to a deterioration in intrinsic activity, suggesting a significant impact on the binding mode or electron density distribution. nih.gov

Fluorine's high electronegativity can also alter the dipole moment and acidity (pKa) of a molecule, which can affect drug-receptor interactions and biodistribution. mdpi.com The ability of fluorine to enhance lipophilicity can improve a compound's ability to cross cell membranes. mdpi.com In some cases, fluorine is essential for fitting into the binding pocket of a receptor and for the interactions that maintain the drug within that pocket. mdpi.com For example, a fluorescent quinoline-based receptor demonstrated a high affinity for fluoride (B91410) anions, highlighting the potential for specific interactions. researchgate.netthieme-connect.com

The following table summarizes the impact of fluorine substitution on the biological activity of quinoline derivatives based on various studies.

| Compound/Series | Position of Fluorine | Impact on Biological Activity | Reference |

| 5-HT1a Ligands | 5-position | Retained potent antagonist activity. | nih.gov |

| 5-HT1a Ligands | 6- and 7-positions | Deteriorated intrinsic activity. | nih.gov |

| 4-oxo-quinoline derivative | Not specified | Led to the identification of a potent CB2 PET ligand. | nih.gov |

| Quinolone Antibacterials | 6-position | Optimal for potent antibacterial activity. | mdpi.com |

Role of the Methoxy (B1213986) Group in Quinoline-Based Bioactive Compounds

The methoxy group (-OCH3) is another critical substituent in the design of quinoline-based bioactive compounds, influencing their pharmacological properties through various mechanisms. ontosight.ai Its presence can affect lipophilicity, hydrogen bonding capacity, and steric interactions, all of which play a role in how a compound interacts with its biological target. ontosight.ai

In many quinoline derivatives, a methoxy group at position 8 has been shown to be beneficial for anticancer activity. mdpi.com For example, the addition of a methoxy substituent at the C-8 position of isothiazoloquinolones resulted in increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and decreased cytotoxicity. acs.org Similarly, in a series of 8-methoxyquinoline-3-carboxylic acid derivatives, the presence of the 8-methoxy group contributed to good antibacterial activity. jst.go.jp

The methoxy group can participate in hydrogen bonding, which can enhance the binding of a compound to its target. ontosight.ai Furthermore, its position can influence π-π stacking interactions with aromatic amino acids in protein targets, thereby increasing binding affinity. ontosight.ai The electronic-donating nature of the methoxy group can also modulate the reactivity and electronic properties of the quinoline ring system. For instance, in quinoline-imidazole hybrids, an electron-donating methoxy group at position-2 enhanced antimalarial activity. rsc.org

Below is a table detailing the observed effects of the methoxy group in various quinoline-based compounds.

| Compound/Series | Position of Methoxy Group | Observed Effect | Reference |

| Quinolin-4-ones | C-8 | Improves antitumor properties. | mdpi.com |

| Isothiazoloquinolones | C-8 | Increased anti-MRSA activity and decreased cytotoxicity. | acs.org |

| 8-methoxyquinoline-3-carboxylic acids | C-8 | Contributed to good antibacterial activity. | jst.go.jp |

| Quinoline-imidazole hybrids | C-2 | Enhanced antimalarial activity. | rsc.org |

| 4-aroyl-6,7,8-trimethoxyquinolines | 6, 7, and 8 | Showed potent anticancer activity. | mdpi.com |

Positional Effects of Substituents on Pharmacological Profiles

The specific placement of substituents on the quinoline scaffold is a determining factor in the pharmacological profile of its derivatives. Even minor changes in the position of a functional group can lead to significant alterations in biological activity, a phenomenon that underscores the importance of precise structural modifications in drug design. orientjchem.orgmdpi.com

Structure-activity relationship (SAR) studies on various quinoline-based compounds have consistently demonstrated the critical role of substituent positioning. For instance, in the case of quinoline-based antimalarial agents, the presence of a chloro group at the C-7 position and an amino group at the C-4 position are common features in active compounds like chloroquine (B1663885). mdpi.com The nature of the substituent at C-4, however, can be varied to modulate activity. mdpi.com

For antibacterial quinolones, a fluorine atom at the C-6 position is often optimal for potent activity, while the substituent at the C-7 position is crucial for interacting with bacterial topoisomerase enzymes. mdpi.com The introduction of aromatic rings or a methoxy group at the C-8 position can enhance antitumor properties in quinolin-4-ones. mdpi.com

The electronic properties of substituents and their positions also play a significant role. Electron-donating groups like methoxy can enhance activity when placed at certain positions, while electron-withdrawing groups may be more beneficial at others. rsc.orgnih.gov For example, in some antiviral quinoline derivatives, electron-withdrawing groups at the 2-position led to high binding affinities. nih.gov

The following table illustrates the positional effects of various substituents on the pharmacological activities of quinoline derivatives.

| Position | Substituent | Observed Pharmacological Effect | Reference |

| C-4 | Amino group | Important for antimalarial activity. | mdpi.com |

| C-6 | Fluorine atom | Enhances antibacterial activity. | mdpi.comorientjchem.org |

| C-7 | Chloro group | Common in active antimalarial compounds. | mdpi.com |

| C-7 | Aromatic rings | Improves antitumor properties. | mdpi.com |

| C-8 | Methoxy group | Enhances antitumor properties. | mdpi.com |

| C-2 | Electron-withdrawing group | High binding affinities in some antiviral derivatives. | nih.gov |

Design and Biological Evaluation of Novel Analogues

The rational design of novel analogues of 5-fluoro-8-methoxyquinoline builds upon the foundational knowledge of SAR. By strategically modifying different parts of the molecule, scientists aim to create new compounds with improved therapeutic potential.

The C-7 position of the quinoline ring is a key site for modification in the development of new therapeutic agents. nih.gov This position is often involved in direct interactions with biological targets, and substituents at this site can significantly influence a compound's potency and spectrum of activity. mdpi.com

In the realm of quinolone antibacterials, the C-7 substituent is a major determinant of their activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, the introduction of a pyrrolidine (B122466) ring at C-7 can increase activity against Gram-positive bacteria, while a piperazine (B1678402) ring often enhances activity against Gram-negative bacteria. mdpi.com Further substitution on these rings can improve water solubility. mdpi.com

In the context of anticancer agents, the introduction of aromatic rings at the C-7 position of quinolin-4-ones has been shown to improve their antitumor properties. mdpi.com More complex fused pyrrolidinyl moieties at the C-7 position of 8-methoxyquinolones have also been explored, leading to compounds with potent antibacterial activity against respiratory pathogens. researchgate.net One such compound with a trans-fused octahydroisoindole (B159102) ring at C-7 demonstrated potent in vitro activity against resistant bacterial strains and a favorable pharmacokinetic profile. researchgate.net

The following table provides examples of modifications at the C-7 position and their impact on biological activity.

| C-7 Substituent | Compound Class | Effect on Biological Activity | Reference |

| Pyrrolidine ring | Quinolone antibacterials | Increased activity against Gram-positive bacteria. | mdpi.com |

| Piperazine ring | Quinolone antibacterials | Increased activity against Gram-negative bacteria. | mdpi.com |

| Aromatic rings | Quinolin-4-ones | Improved antitumor properties. | mdpi.com |

| Fused pyrrolidinyl moieties | 8-Methoxyquinolones | Potent antibacterial activity against respiratory pathogens. | researchgate.net |

| 3-Amino-7-fluorooctahydrocyclopenta[c]pyrrole | 8-Methylquinolone | Potent antibacterial activity against Gram-positive and -negative pathogens. | jst.go.jp |

The pyrrolidine ring is a versatile scaffold in drug discovery, in part due to the presence of up to four stereogenic carbon atoms, which can lead to a multitude of stereoisomers. nih.govresearchgate.net The spatial orientation of substituents on the pyrrolidine ring can have a profound impact on the biological activity of a molecule, as it dictates how the compound binds to its target protein. nih.gov

Molecular docking studies have shown that the stereochemistry of the 2-(hydroxymethyl)pyrrolidine moiety is crucial for its interaction with sphingosine (B13886) kinase 1 (SphK1), with specific hydrogen bonding patterns observed for different stereoisomers. nih.gov The stereochemistry at positions 2 and 5 of the pyrrolidine ring is often dependent on the shape of the ylide used in its synthesis, while the stereochemistry at positions 3 and 4 is determined by the orientation of substituents on the dipolarophile. nih.gov

The following table highlights the importance of stereochemistry in the pyrrolidine moiety of bioactive compounds.

| Compound/Feature | Stereochemical Aspect | Impact on Biological Activity/Synthesis | Reference |

| Pyrrolo[1,2-a]quinolines | Stereochemistry of starting pyrrolidine | Determines regioselectivity of cyclization. | utwente.nl |

| 2-(Hydroxymethyl)pyrrolidine | Spatial orientation | Crucial for interaction with SphK1. | nih.gov |

| Synthetic pyrrolidines | Positions 2 and 5 | Stereoselectivity depends on the shape of the ylide. | nih.gov |

| Synthetic pyrrolidines | Positions 3 and 4 | Stereochemistry depends on the orientation of substituents on the dipolarophile. | nih.gov |

| Hexahydropyrrolo[3,2-c]quinoline | Asymmetric cyclization | Installed stereochemistry with excellent enantiomeric excess. | semanticscholar.org |

The creation of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to develop compounds with enhanced efficacy or novel mechanisms of action. afjbs.com The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. researchgate.net Hybrid structures that incorporate both quinoline and indole moieties have been designed and evaluated for various therapeutic applications. afjbs.comnih.gov

These hybrid molecules aim to leverage the biological properties of both heterocyclic systems. For example, quinoline-indole hybrids have been synthesized and investigated as potential antibacterial agents. afjbs.com In one study, 18 CF3-substituted (hetero)aryl-quinoline hybrid molecules were examined for their antibacterial activity against Staphylococcus aureus, with one compound demonstrating potency against methicillin-resistant strains by disrupting the bacterial proton motive force. nih.gov

In the context of Alzheimer's disease, hybrid 8-hydroxyquinoline-indole derivatives have been developed as inhibitors of Aβ self-aggregation. mdpi.com SAR studies of these hybrids revealed that the nature of the linker between the two scaffolds and the substitution pattern on both rings significantly influenced their inhibitory potency. mdpi.com For instance, incorporating a piperazine bridge and specific substituents on the indole and quinoline rings led to a tenfold improvement in potency compared to the parent compound. mdpi.com

The table below provides examples of quinoline-indole hybrid structures and their biological activities.

| Hybrid Structure | Linker/Key Features | Target/Biological Activity | Reference |

| CF3-substituted (hetero)aryl-quinoline hybrids | Direct linkage | Antibacterial (disruption of proton motive force). | nih.gov |

| 8-Hydroxyquinoline-indole esters/amides | Ester/amide linkage | Inhibition of Aβ self-aggregation. | mdpi.com |

| 8-Hydroxyquinoline-indole hybrids with piperazine bridge | Piperazine linker | Enhanced inhibition of Aβ self-aggregation. | mdpi.com |

| Indole-based quinoline derivatives | Various linkages | Anticancer activity. | biointerfaceresearch.com |

| Quinoline-indol hybrids | Direct bond formation | Antibacterial. | afjbs.com |

Quantitative Structure-Activity Relationship (QSAR) Studies of 8-Methoxyquinoline (B1362559) Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comddg-pharmfac.net In the context of drug design, QSAR models are instrumental in understanding how the physicochemical properties of a molecule contribute to its biological effects, thereby guiding the rational design of more potent and selective analogues. mdpi.comnanobioletters.com For derivatives of 8-methoxyquinoline, QSAR studies have been pivotal in identifying key structural features that govern their therapeutic activities, including antitubercular and anticancer effects. nanobioletters.comsphinxsai.comnih.gov

Correlation of Physicochemical Parameters with Inhibitory Activities

The foundation of a QSAR model lies in the correlation between the biological activity of a compound and its molecular descriptors. These descriptors are numerical values that quantify various physicochemical properties of the molecule. ddg-pharmfac.net For 8-methoxyquinoline and its analogues, researchers have investigated a wide array of descriptors to understand their link to inhibitory activities against various biological targets, such as Mycobacterium tuberculosis and cancer cell lines. nanobioletters.comsphinxsai.com

A study on 8-methoxyquinoline derivatives as inhibitors of the H37RV strain of Mycobacterium tuberculosis established that the inhibitory activity could be effectively explained by the physicochemical parameters of the molecules. sphinxsai.com The analysis revealed the importance of structural, thermodynamic, and electrotopological parameters in determining the antitubercular potency. sphinxsai.com Similarly, QSAR investigations into quinolinone-based thiosemicarbazones highlighted that properties like van der Waals volume, electron density, and electronegativity played a crucial role in their anti-TB activity. nih.gov

In the realm of anticancer research, QSAR studies on bisquinoline derivatives have identified correlations between antitumor activity and descriptors such as molecular area, volume, hydration energy, refractivity, and polarizability. nanobioletters.com Quantum chemical parameters, including the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), have also been shown to influence biological activity, providing insights into the electronic aspects of molecule-target interactions. acs.org

The table below summarizes key physicochemical descriptors and their general influence on the biological activity of quinoline derivatives as identified in various QSAR studies.

| Descriptor Category | Specific Descriptor | General Influence on Inhibitory Activity | Reference |

|---|---|---|---|

| Thermodynamic | Heat of Formation | Contributes to the stability of the molecule and its interaction with the target; specific correlation (positive/negative) is model-dependent. nanobioletters.comsphinxsai.com | nanobioletters.comsphinxsai.com |

| Structural / Steric | van der Waals Volume | Indicates that molecular size and bulk are significant for receptor fit; often shows an optimal value for activity. nih.gov | nih.gov |

| Electronic | Electronegativity | Affects the electronic nature of the molecule, influencing its ability to participate in binding interactions. nih.gov | nih.gov |

| Electronic | Dipole Moment | Relates to the polarity of the molecule, which can be critical for crossing biological membranes and for binding to the active site. acs.org | acs.org |

| Topological | Electrotopological State (E-state) Indices | Describe the electronic and topological characteristics of atoms in the molecule, highlighting the importance of specific atomic features for activity. sphinxsai.com | sphinxsai.com |

| Quantum Chemical | E_HOMO / E_LUMO | Relates to the molecule's ability to donate or accept electrons, which is crucial for forming bonds with the biological target. acs.org | acs.org |

Predictive Modeling for Optimized Biological Performance

The correlations established between physicochemical descriptors and biological activity are used to construct mathematical models capable of predicting the activity of novel compounds. ddg-pharmfac.netfrontiersin.org These predictive models are a cornerstone of rational drug design, as they allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.comunc.edu

Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSAR studies to generate these predictive equations. sphinxsai.comnih.gov An MLR model takes the form of an equation that links the biological activity (often expressed as the logarithm of an inhibitory concentration, like pIC50) to a combination of the most relevant molecular descriptors. researchgate.net

For example, a QSAR model for antitubercular 8-methoxyquinoline derivatives was developed using a stepwise forward-backward multiple linear regression method. sphinxsai.com The statistical quality and predictive power of such models are rigorously assessed using various validation metrics: sphinxsai.comresearchgate.net

Squared Correlation Coefficient (r²): A measure of the goodness of fit of the model to the data. Values closer to 1.0 indicate a better fit. sphinxsai.com

Cross-validated Squared Correlation Coefficient (q²): Evaluated using methods like leave-one-out (LOO), this parameter assesses the model's robustness and predictive ability for new data. unc.eduresearchgate.net

Fischer's Value (F-test): Represents the statistical significance of the model, indicating the ratio of variance explained by the model to the variance not explained. sphinxsai.com

Once validated, these QSAR models serve as a guide for designing new derivatives with potentially enhanced biological performance. nih.gov For instance, a QSAR study on quinolinone-thiosemicarbazones led to the design of a new series of compounds with predicted antituberculosis activity. nih.gov Subsequent synthesis and in-vitro testing confirmed that several of the newly designed compounds were more potent than standard drugs, demonstrating the practical utility of the predictive models. nih.gov

The table below illustrates the structure of a representative QSAR model equation and the statistical parameters used for its validation.

| Representative QSAR Model for Inhibitory Activity | |

|---|---|

| Model Equation | pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + β₃(Descriptor C) |

| Description | The predicted biological activity (pIC₅₀) is a linear function of specific molecular descriptors (A, B, C). The coefficients (β₁, β₂, β₃) indicate the weight and direction (positive or negative) of each descriptor's contribution to the activity. β₀ is the regression intercept. |

| Statistical Validation Parameters |

|

| Interpretation for Derivative Design | To optimize biological performance, new derivatives should be designed to increase the value of descriptors with positive coefficients (e.g., Descriptor A, C) and decrease the value of descriptors with negative coefficients (e.g., Descriptor B). |

This predictive approach allows for the systematic modification of the 8-methoxyquinoline scaffold to fine-tune its physicochemical properties, leading to the development of analogues with optimized biological profiles. nih.gov

Biological Activities and Pharmacological Investigations of 5 Fluoro 8 Methoxyquinoline and Its Derivatives

Antimicrobial Efficacy

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with structural modifications significantly influencing their potency and spectrum of activity. The introduction of a fluorine atom at the C-6 position was a foundational step in the development of fluoroquinolones, enhancing their antibacterial activity. nih.gov Further modifications, including substitutions at the C-5 and C-8 positions, have been explored to broaden this activity.

Quinolone derivatives have demonstrated efficacy against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov Their spectrum of activity often includes pathogens of significant clinical importance. For instance, certain novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have been synthesized and screened for antimicrobial activity, showing effects against E. coli, P. aeruginosa, and S. aureus. nih.govmdpi.com Similarly, electrospun materials containing 5-amino-8-hydroxyquinoline, a related derivative, exhibited good antibacterial efficacy, with stronger activity observed against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. mdpi.com

The development of successive generations of fluoroquinolones has expanded their antibacterial spectrum. nih.gov While second-generation fluoroquinolones showed improved activity, third-generation compounds like gatifloxacin presented increased activity against Gram-positive bacteria such as Streptococcus species. nih.gov Fourth-generation fluoroquinolones, such as moxifloxacin, have further acquired activity against anaerobic bacteria. nih.gov The activity of these compounds is attributed to their ability to inhibit bacterial DNA synthesis. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Target Pathogen | Activity (MIC in µg/mL) |

|---|---|---|

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 nih.gov |

| Quinolone benzodioxole derivative | E. coli, S. aureus | 3.125 nih.gov |

| Quinolone-3-carbonitrile derivative | E. coli | 4 nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 nih.gov |

Activity Against Multidrug-Resistant Bacterial Strains

A significant area of research has been the evaluation of quinoline derivatives against multidrug-resistant (MDR) bacteria, which pose a major public health threat. mdpi.comnih.gov Several studies have reported that novel quinoline compounds display potent activity against clinically relevant MDR Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

The global increase in drug-resistant bacteria, such as MRSA and vancomycin-resistant S. aureus (VRSA), necessitates the development of new antimicrobial agents. mdpi.com Derivatives of 8-hydroxyquinoline (B1678124) have been investigated for their potential to combat these resistant strains. nih.gov For example, dihalogenated 8-hydroxyquinolines exerted high activity against multidrug-resistant Neisseria gonorrhoeae, with MIC ranges significantly lower than reference drugs. nih.gov Furthermore, an iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has demonstrated the ability to overcome drug resistance in mupirocin-resistant MRSA. mdpi.com A new 8-hydroxyquinoline derivative, PH176, showed promising results as a potential candidate for treating MRSA infections, with its combination with oxacillin acting synergistically against some isolates. researchgate.net

In addition to their antibacterial effects, derivatives of the quinoline scaffold, particularly 8-hydroxyquinolines, have been shown to possess significant antifungal properties. researchgate.net These compounds have been tested against a variety of fungal pathogens, including Candida species, Microsporum species, and Trichophyton species. oup.com

Research has demonstrated that 8-hydroxyquinoline derivatives can inhibit the in vitro growth of these fungi, with some compounds exhibiting fungicidal effects. oup.com For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and other derivatives were active against all tested isolates of Candida and dermatophytes. oup.com A novel 8-hydroxyquinoline derivative with a triazole core at the 5-position demonstrated significant activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com The mechanism of this antifungal action may involve damage to the fungal cell wall. mdpi.com The presence of halogen substitutions at the 5- and 7-positions of the 8-hydroxyquinoline ring appears to be related to increased antifungal activity. oup.com

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | Activity (MIC Range in µg/mL) |

|---|---|---|

| Clioquinol | Candida spp., Dermatophytes | 0.031–2 oup.com |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 1–512 oup.com |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 2–1024 oup.com |

| 5-triazole-8-hydroxyquinoline derivative (Compound 10) | Candida spp., Dermatophytes, Fusarium solani | 0.5–4 mdpi.com |

**4.1.4. Antitubercular Activity, Including Against Multidrug-Resistant *Mycobacterium tuberculosis***

Fluoroquinolone resistance presents a serious challenge in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov Consequently, there is a significant effort to develop new quinoline-based analogues with improved efficacy against Mycobacterium tuberculosis, including resistant strains. nih.govnih.govepa.gov

A series of quinoline derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. epa.gov Certain compounds in these series exhibited significant activity, suggesting they could be valuable starting points for developing new leads against MDR-TB. epa.gov For example, isatin-tethered quinoline hybrids have shown potent anti-tubercular activity, with some compounds demonstrating superior efficacy against both MDR and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com Specifically, compounds Q8b and Q8h were highly active against MDR strains (MIC values of 0.24 µg/mL and 0.98 µg/mL, respectively) and XDR strains (MIC values of 1.95 µg/mL and 3.9 µg/mL, respectively). mdpi.com The substitution of a fluoro group at the C-5 position of the oxindole motif in one series was found to improve the antitubercular impact. mdpi.com

Mechanisms of Antimicrobial Action

The potent antimicrobial effects of fluoroquinolones stem from their direct inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting essential enzymes involved in DNA replication and maintenance.

The primary targets of quinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.govnih.gov Both enzymes are critical for managing DNA topology, such as supercoiling and decatenation, during replication. nih.govacs.org DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication. nih.govresearchgate.net

Quinolones function by stabilizing the complex formed between these enzymes and DNA, which traps the enzyme in a state where it has cleaved the DNA strands. nih.govnih.gov This action blocks the DNA ligation step of the enzyme's catalytic cycle, leading to an accumulation of double-strand DNA breaks. nih.govresearchgate.net These breaks disrupt DNA replication and repair, ultimately triggering bacterial cell death. nih.govresearchgate.net

The primary target of fluoroquinolones can differ between bacterial types. In most Gram-negative bacteria, such as E. coli, DNA gyrase is the primary target. nih.govmdpi.com Conversely, in many Gram-positive bacteria, including S. aureus and S. pneumoniae, topoisomerase IV is the preferential target. nih.govmdpi.com Resistance to these drugs often arises from mutations in the genes encoding the subunits of these target enzymes, which reduces the binding affinity of the drug to the enzyme-DNA complex. nih.gov

Role in Reactive Oxygen Species (ROS) Formation

The generation of reactive oxygen species (ROS) is a significant mechanism through which certain quinoline derivatives exert their biological effects. wikipedia.org ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can induce cellular damage. wikipedia.org The anticancer and antimicrobial activities of some 8-hydroxyquinoline derivatives have been linked to their ability to increase intracellular ROS levels. nih.govresearchgate.net For instance, the compound 8-hydroxy-5-nitroquinoline (NQ) has been shown to increase the generation of intracellular ROS, an effect that is enhanced by the presence of copper. nih.gov This production of ROS can lead to oxidative stress, which in turn can trigger apoptotic cell death in cancer cells. researchgate.net While direct studies on 5-Fluoro-8-methoxyquinoline are limited, the broader class of 8-hydroxyquinoline derivatives demonstrates a capacity for ROS-mediated mechanisms of action. nih.govresearchgate.net The process often involves the interaction of the quinoline compound with metal ions, leading to redox reactions that generate these damaging reactive species. nih.gov

| Compound Derivative | Observation | Implication |

| 8-hydroxy-5-nitroquinoline (NQ) | Increased intracellular ROS generation, enhanced by copper. | Suggests a metal-dependent mechanism for inducing oxidative stress. |

| Various 8-hydroxyquinoline platinum(II) derivatives | Mechanism of action involves ROS-induced DNA damage. | Links ROS formation directly to the cytotoxic effects on cancer cells. researchgate.net |

Metal Chelation and its Influence on Antimicrobial Effects

The ability to chelate metal ions is a hallmark of the 8-hydroxyquinoline (8HQ) scaffold and is integral to its antimicrobial properties. nih.gov 8HQ and its derivatives are known to form stable complexes with various transition metal ions, which are essential for the survival and proliferation of microbial pathogens. nih.govelsevierpure.com By sequestering these essential metal ions, 8HQ derivatives can disrupt critical enzymatic processes within bacteria and fungi, leading to growth inhibition. mdpi.com The antimicrobial activity of 8HQ has been demonstrated against a range of pathogens, including resistant strains like Staphylococcus aureus. elsevierpure.com The formation of metal complexes can also enhance the antimicrobial potency of the parent quinoline compound. mdpi.com For example, an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)3, has been shown to have significantly enhanced antimicrobial activity compared to 8-hq alone, attributed to a dual mechanism of iron delivery and metal chelation. mdpi.com This suggests that the chelation properties of this compound could contribute to potential antimicrobial activity by disrupting microbial metal homeostasis. nih.govmdpi.com

| Compound/Complex | Target Organisms | Mechanism of Action |

| 8-hydroxyquinoline (8HQ) | Gram-positive and Gram-negative bacteria, fungi. elsevierpure.com | Disruption of metal homeostasis by chelating essential metal ions. mdpi.com |

| Fe(8-hq)3 (Iron(III) complex of 8-hydroxyquinoline) | Staphylococcus aureus (including resistant strains). mdpi.com | Dual action of bactericidal iron delivery and metal chelation by 8-hq. mdpi.com |

| 8HQ-5-substituted (I, NO2) uracil metal complexes | Gram-positive and Gram-negative bacteria. | Growth inhibition, with MIC values ranging from 575.71-718.76 uM. elsevierpure.com |

Anticancer and Antimetastatic Potentials

Activity Against Multidrug-Resistant Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Some derivatives of 8-hydroxyquinoline have shown promise in overcoming this challenge. nih.govnih.gov Research has indicated that certain metal complexes of 8-hydroxyquinoline derivatives can exhibit enhanced cytotoxicity against resistant cancer cell lines compared to their non-resistant counterparts. nih.gov For instance, a novel 5-nitro-8-hydroxyquinoline-proline hybrid and its rhodium(III) complex displayed increased cytotoxic effects against the resistant MES-SA/Dx5 and Colo320 human cancer cell lines. nih.govnih.gov The proposed mechanisms often involve bypassing the efflux pump mechanisms that are a common cause of MDR. nih.gov The lipophilic nature of these compounds allows them to penetrate cell membranes, and their metal-chelating properties can interfere with cellular processes that are critical for the survival of cancer cells, including those that have developed resistance to conventional chemotherapeutic agents. nih.govnih.gov

| Compound | Resistant Cell Lines | Observation |

| 5-nitro-8-hydroxyquinoline-proline hybrid | MES-SA/Dx5, Colo320 | Enhanced cytotoxicity compared to chemosensitive counterparts. nih.govnih.gov |

| Rh(III) complex of 5-nitro-8-hydroxyquinoline-proline hybrid | MES-SA/Dx5, Colo320 | Displayed enhanced cytotoxicity against resistant cell lines. nih.govnih.gov |

Modulation of Oncogenic Pathways (e.g., TOP2A Inhibition, EZH2 Inhibition)

Quinoline derivatives have been investigated for their potential to modulate key oncogenic pathways, including the inhibition of enzymes like DNA topoisomerase II alpha (TOP2A) and Enhancer of Zeste Homologue 2 (EZH2). nih.govnih.gov TOP2A is a crucial enzyme involved in managing DNA topology during replication and transcription, and its inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells. nih.govnih.gov While direct inhibition of TOP2A by this compound has not been extensively documented, other quinoline-based compounds have been explored as TOP2A inhibitors. nih.gov

EZH2 is a histone methyltransferase that is often overexpressed in various cancers and plays a role in silencing tumor suppressor genes. nih.govnih.gov A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as EZH2 inhibitors. nih.govnih.gov One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k), displayed an IC50 value of 1.2 μM against EZH2 and was shown to decrease the global H3K27me3 level in cells, indicating inhibition of EZH2's methyltransferase activity. nih.gov This suggests that the 5-methoxyquinoline scaffold could be a promising starting point for the development of novel EZH2 inhibitors. nih.govnih.gov

| Target Enzyme | Compound Class | Key Finding |

| EZH2 | 5-methoxyquinoline derivatives | Compound 5k showed an IC50 of 1.2 μM and reduced H3K27me3 levels in cells. nih.gov |

| TOP2A | Fluoroindenoisoquinolines (related class) | LMP517 was shown to generate significant DNA damage correlated with its potency for trapping TOP1cc, a mechanism related to topoisomerase inhibition. researchgate.net |

Induction of Apoptosis and DNA Damage Mechanisms

A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of apoptosis and the promotion of DNA damage. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.gov Studies on related compounds have shown that they can trigger apoptosis through various cellular pathways. nih.govnih.gov For example, treatment with certain quinoline derivatives has been associated with increased TUNEL positivity, a marker of apoptosis. nih.gov

Furthermore, these compounds can induce DNA damage, which can also lead to cell death. researchgate.netnih.gov The formation of DNA double-strand breaks, often visualized by the presence of the marker gamma H2AX, is a severe form of DNA damage that can be initiated by these compounds. nih.govfrontiersin.org The induction of DNA damage and subsequent apoptosis is a key therapeutic strategy in cancer treatment. researchgate.netnih.gov For instance, the fluoroindenoisoquinoline LMP517 has been shown to generate substantial DNA damage. researchgate.net Another compound, thymoquinone, when used on 5-Fluorouracil-resistant colonospheres, led to a dramatic increase in the DNA damage marker gamma H2AX, suggesting that this is a key part of its cell-killing mechanism. nih.gov

| Compound Class/Derivative | Effect | Cellular Marker |

| Thymoquinone | Induction of apoptosis and DNA damage in 5-Fluorouracil-resistant cells. nih.gov | Increased TUNEL positivity and gamma H2AX. nih.gov |

| Fluoroindenoisoquinolines (e.g., LMP517) | Generation of DNA damage. researchgate.net | Correlated with potency for trapping TOP1cc. researchgate.net |

| Diphenyl ditelluride (DPDT) | Preferential targeting of HCT116 colon cancer cells, inducing apoptosis and DNA strand breaks. researchgate.net | Accompanied by a pronounced G2/M cell cycle arrest. researchgate.net |

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression, metastasis, and resistance to therapy. mdpi.comnih.gov As such, FAK has emerged as an attractive target for the development of novel anticancer agents. mdpi.comnih.gov While there is no direct evidence in the provided search results of this compound acting as a FAK inhibitor, the development of FAK inhibitors is a significant area of cancer research. mdpi.combioworld.com Several small-molecule inhibitors of FAK have been developed and have shown promise in preclinical studies. bioworld.combioworld.com These inhibitors typically work by blocking the kinase activity of FAK, thereby disrupting the signaling pathways that promote cancer cell survival, proliferation, and invasion. mdpi.comnih.gov For example, certain 2,4-diarylaminopyrimidine derivatives have been shown to inhibit FAK with IC50 values in the nanomolar range and suppress tumor cell growth. bioworld.com The antitumor effects of these inhibitors often involve the induction of apoptosis and the interruption of the cell cycle. bioworld.com

| FAK Inhibitor Class/Compound | IC50 Value | Key Biological Effects |

| A promising derivative of 2,4-diarylaminopyrimidine | 0.4 nM | Suppressed colony formation, migration, and adhesion of HCT116 cells; induced apoptosis through ROS production. bioworld.com |

| A previously described lead compound optimized by researchers at Beijing Normal University | 0.87 nM | Reduced viability of cancer cells and cancer stem cells; slowed xenograft growth of human lung adenocarcinoma and ovarian cancer cells. bioworld.com |

Antiparasitic Activities

The quinoline core is historically significant in the development of antiparasitic agents. Modifications at various positions of the quinoline ring, including the introduction of a fluorine atom at the C-5 position and a methoxy (B1213986) group at the C-8 position, have been investigated to enhance efficacy and overcome drug resistance.

Derivatives of 8-aminoquinoline are a critical class of antimalarial drugs. Research into novel 5-aryl-8-aminoquinoline derivatives has been conducted to improve upon existing therapies. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-5 position significantly influences the compound's activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net It has been observed that analogues with electron-donating groups, such as a methoxy group, on a phenyl ring at the C-5 position exhibit enhanced antimalarial potency compared to those with electron-withdrawing substituents. nih.govresearchgate.net

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Parasite Strain | IC50 | Reference |

|---|---|---|---|

| 5-Aryl-8-aminoquinolines (general) | Plasmodium falciparum | Varies based on substituent | nih.govresearchgate.net |

| 8-Aminoquinoline-uracil metal complexes | P. falciparum (K1) | 100-1000 µg/mL | nih.gov |

| 5-Fluoroorotate | P. falciparum | < 10 nM | nih.gov |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quinoline scaffold has been a source of compounds with significant antileishmanial properties. mdpi.com Specifically, 8-hydroxyquinoline (8-HQN) and its derivatives have demonstrated the ability to eliminate both promastigote and amastigote forms of various Leishmania species. mdpi.comnih.gov

In vitro studies have shown that 8-HQN can inhibit the multiplication of L. tropica, L. major, and L. infantum at micromolar concentrations. nih.gov For instance, against L. martiniquensis, 8-HQN exhibited an IC50 value of 1.60 ± 0.28 µg/mL for promastigotes and 1.56 ± 0.02 µg/mL for intracellular amastigotes. nih.gov The selectivity index (SI), which is a ratio of the cytotoxicity to the antiparasitic activity, was found to be high for 8-HQN, indicating a favorable therapeutic window. nih.gov The introduction of a fluorine atom into other heterocyclic scaffolds has been shown to yield compounds with potent antileishmanial activity. nih.gov While direct studies on this compound are limited, the established activity of the quinoline core and the positive influence of fluorine in other antileishmanial compounds suggest its potential in this area.

Table 2: In Vitro Antileishmanial Activity of 8-Hydroxyquinoline (8-HQN)

| Leishmania Species | Parasite Stage | IC50 (µg/mL) | Reference |

|---|---|---|---|

| L. martiniquensis | Promastigote | 1.60 ± 0.28 | nih.gov |

| L. martiniquensis | Intracellular Amastigote | 1.56 ± 0.02 | nih.gov |

Neuroprotective Properties as Iron-Chelators

An accumulation of iron in the brain has been linked to several neurodegenerative disorders, as it can contribute to oxidative stress and neuronal damage. mdpi.com Iron chelation therapy has emerged as a potential strategy to mitigate this damage. mdpi.com Derivatives of 8-hydroxyquinoline are recognized for their iron-chelating capabilities and have shown promise in providing neuroprotection. mdpi.comnih.govuchile.cl

Multifunctional iron chelators have been designed based on the 8-hydroxyquinoline scaffold. One such compound, M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline), has been identified as a potent, non-toxic, and brain-permeable selective iron chelator. nih.gov Another novel mitochondrial iron chelator, 5-((methylamino)methyl)-8-hydroxyquinoline (Q1), has been shown to protect against mitochondrial-induced oxidative damage and neuronal death at sub-micromolar concentrations. uchile.clnih.gov These compounds function by sequestering excess iron, thereby reducing the generation of reactive oxygen species and subsequent cellular damage. The structural similarity of this compound to these active iron-chelating agents suggests that it may also possess neuroprotective properties through a similar mechanism of action.

Herbicidal Activity

The quinoline skeleton is also utilized in the design of agrochemicals. Research has explored the herbicidal potential of quinoline derivatives. A study on the synthesis of 8-methoxyquinoline-5-amino acetic acid, a compound structurally related to this compound, demonstrated its efficacy as a herbicide. nnpub.orgresearchgate.netnnpub.org When tested on weeds, the compound led to their complete desiccation after 11 days of application, indicating potent herbicidal activity. nnpub.orgresearchgate.netnnpub.org This suggests that the 8-methoxyquinoline (B1362559) scaffold can interfere with essential biological processes in plants, leading to their death. The presence of a fluorine atom at the C-5 position could further enhance this activity, as fluorine substitutions are a common strategy in the development of potent herbicides.

Effects on Human Ether-a-go-go Related Gene (hERG) Channel Inhibition

The human Ether-a-go-go Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in the repolarization of the cardiac action potential. Inhibition of this channel by various drugs can lead to a prolongation of the QT interval, a condition that can increase the risk of life-threatening cardiac arrhythmias. mdpi.com Therefore, assessing the hERG inhibition potential of new chemical entities is a critical aspect of drug development.

While specific data on the hERG channel inhibition of this compound is not available in the provided search results, studies on other compounds offer insights. The introduction of a fluorine atom has been shown to significantly diminish hERG activity in some molecular contexts. For example, the addition of a fluorine atom to a series of dihydro-8H-purin-8-one inhibitors of DNA-PK resulted in a compound with a hERG IC50 value of 75 µM, a significant reduction in inhibitory activity. nih.gov This suggests that the 5-fluoro substitution in this compound might confer a favorable cardiac safety profile by reducing its potential to block the hERG channel. However, without direct experimental evidence, this remains a hypothesis.

Table 3: hERG Inhibition Data for a Fluorinated DNA-PK Inhibitor

| Compound | hERG IC50 | Reference |

|---|---|---|

| Fluorinated dihydro-8H-purin-8-one inhibitor (Compound 18) | 75 µM | nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

In Vivo Pharmacokinetic Profiles

There is currently no publicly available data detailing the in vivo pharmacokinetic profile of 5-Fluoro-8-methoxyquinoline in any preclinical species. Key parameters such as plasma concentration-time profiles, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), clearance (CL), and elimination half-life (t½) have not been reported.

For context, the pharmacokinetic properties of the broader fluoroquinolone class are generally characterized by good oral bioavailability, extensive distribution into tissues, and elimination through both renal and metabolic pathways. However, significant variability exists within the class, and the specific pharmacokinetic profile of this compound would be influenced by its unique substitution pattern.

Table 1: Essential In Vivo Pharmacokinetic Parameters (Data for this compound Not Available)

| Parameter | Description | Relevance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Total drug exposure over time | A key indicator of the overall bioavailability. |

| t½ | Elimination half-life | Determines the dosing interval. |

| Vd | Volume of distribution | Indicates the extent of tissue distribution. |

| CL | Clearance | Measures the efficiency of drug elimination. |

Microsomal Stability and Metabolic Pathways

The metabolic fate of this compound has not been specifically elucidated. Microsomal stability assays are crucial for predicting hepatic clearance and potential drug-drug interactions. These assays would determine the rate of metabolism of the compound by cytochrome P450 (CYP450) enzymes in liver microsomes.

Metabolism of related quinoline-containing compounds can involve various phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. For fluoroquinolones, metabolism often occurs at the piperazine (B1678402) ring, but modifications to the core quinoline (B57606) structure can also be sites of metabolic activity. The presence of the fluoro and methoxy (B1213986) groups on the quinoline ring of this compound would likely influence its metabolic stability and the specific CYP450 isozymes involved. For instance, studies on other fluorinated compounds have shown that the fluorine atom can block sites of metabolism, potentially increasing metabolic stability. The methoxy group could be a site for O-demethylation.

Relationship between Lipophilicity and Biological Disposition

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined logP value for this compound in the available literature.

Interspecies Scaling in Pharmacokinetic Studies

Interspecies scaling is a method used to predict human pharmacokinetic parameters from preclinical animal data. This process relies on allometric scaling, which relates physiological and pharmacokinetic parameters to body weight across different species. To perform interspecies scaling for this compound, pharmacokinetic data from at least three different animal species (e.g., mouse, rat, and dog) would be required. As no such data is currently available, interspecies scaling cannot be performed.

Advanced Research Methodologies and Analytical Techniques in 5 Fluoro 8 Methoxyquinoline Studies

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the verification of the molecular structure of newly synthesized compounds like 5-Fluoro-8-methoxyquinoline. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for elucidating the precise arrangement of atoms. In studies of 8-hydroxyquinoline (B1678124) derivatives, NMR spectroscopy confirms the structure and purity of the synthesized compounds. nih.gov For analogous quinoline (B57606) structures, ¹H NMR provides information on the number of protons, their chemical environment, and their proximity to one another, while ¹³C NMR identifies the different carbon environments within the molecule. nih.govijpsdronline.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. For quinoline derivatives, characteristic absorption bands in the IR spectrum confirm the presence of specific bonds, such as C-H, C=C, C-N, and C-O vibrations, which are integral to the quinoline core and its substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. ijpsdronline.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular formula of quinoline derivatives by providing a precise molecular weight. nih.gov This analysis serves as a definitive confirmation of the compound's successful synthesis. ru.nl

Table 1: Representative Spectroscopic Data for Quinolone Derivatives

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Defines proton environments and connectivity |

| ¹³C NMR | Chemical shifts (ppm) | Defines carbon skeleton and functional groups |

| IR | Wavenumbers (cm⁻¹) | Identifies specific functional groups (e.g., C=N, C-O-C) |

| MS (ESI) | Mass-to-charge ratio (m/z) | Confirms molecular weight and formula |

Note: Specific data for this compound is dependent on the specific experimental conditions and solvent used.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the chemical purity of pharmaceutical compounds. iaea.org The method separates the target compound from any unreacted starting materials, byproducts, or impurities. tricliniclabs.com A single, sharp peak at a specific retention time in the chromatogram typically indicates a high degree of purity. The area under the peak can be used for quantitative analysis to determine the exact concentration of the compound in a sample. researchgate.net For related 8-hydroxyquinoline compounds, HPLC methods have been developed using C18 columns with a mobile phase consisting of solvents like acetonitrile (B52724) and water, and detection is often performed using a UV detector. sielc.com

Table 2: Typical Parameters for HPLC Purity Analysis

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | e.g., C18 column | Provides the medium for separation based on polarity. |

| Mobile Phase | e.g., Acetonitrile/Water gradient | Elutes the compound and impurities through the column. |

| Flow Rate | e.g., 1.0 mL/min | Controls the speed of the separation process. |

| Detection | UV spectrophotometry (e.g., at 254 nm) | Detects and quantifies the compound as it elutes. |

| Purity Result | Percentage area of the main peak | Represents the purity level of the analyzed sample. iaea.org |